5-Ethoxy-2-nitropyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-ethoxy-2-nitropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-2-12-6-3-4-7(8-5-6)9(10)11/h3-5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXVHPVKSEBHJDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40696946 | |
| Record name | 5-Ethoxy-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856164-26-6 | |
| Record name | 5-Ethoxy-2-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40696946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Ethoxy 2 Nitropyridine and Analogous Derivatives
Direct Synthetic Routes to 5-Ethoxy-2-nitropyridine
The synthesis of this compound can be approached through two primary strategies: the introduction of an ethoxy group onto a pre-existing nitropyridine scaffold via nucleophilic aromatic substitution, or the nitration of an ethoxypyridine precursor.
Nucleophilic Aromatic Substitution (SNAr) Strategies
The electron-deficient nature of the pyridine (B92270) ring, amplified by the presence of a strongly electron-withdrawing nitro group, makes it an excellent substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. uci.edupearson.combath.ac.uk This method involves the displacement of a leaving group from the pyridine ring by a nucleophile, in this case, an ethoxide ion.
The SNAr reaction is a cornerstone for synthesizing substituted pyridines. In the context of this compound, this would typically involve a starting material such as 2-chloro-5-nitropyridine (B43025) or 2-bromo-5-nitropyridine. The halogen atom at the 2-position serves as a leaving group, which is displaced by sodium ethoxide. The reaction is facilitated by the nitro group at the 5-position, which activates the ring towards nucleophilic attack. nih.govthieme-connect.com
However, research into the synthesis of related compounds has shown that the position of the nitro group is critical. In an attempt to synthesize 2-amino-5-ethoxypyridine from 5-bromo-2-nitropyridine (B47719), it was observed that sodium ethoxide preferentially replaced the nitro group rather than the bromine atom. researchgate.net This indicates that in the 5-bromo-2-nitropyridine system, the C2 position bearing the nitro group is more susceptible to nucleophilic attack by ethoxide than the C5 position with the bromine atom.
For a successful synthesis of this compound via this route, the precursor must have the leaving group at the 5-position and the activating nitro group at the 2-position (or 6-position). For instance, a hypothetical reaction would involve 5-chloro-2-nitropyridine (B1630408) and sodium ethoxide. The electron-withdrawing nitro group at the C2 position would activate the C5 position for nucleophilic attack.
Analogous reactions demonstrate the viability of this strategy. For example, various nucleophiles, including amines and alkoxides, have been successfully substituted onto halonitropyridines. nih.govrsc.org
Interactive Table: Examples of SNAr Reactions on Nitropyridine Systems
| Starting Material | Nucleophile | Reagent/Conditions | Product | Reference |
| 2-Chloro-5-nitropyridine | Ethyl 3-(4-bromophenyl)amino-5-oxo-2,5-dihydroisoxazole-4-carboxylate | Neat, 130 °C, 2 h | Ethyl 3-(4-bromophenyl)amino-2-(5-nitropyrid-2-yl)-5-oxo-2,5-dihydroisoxazole-4-carboxylate | nih.gov |
| 2-Chloro-3-fluoro-5-nitropyridine | N,N-dimethylethanol amine | Sodium hydride, THF, 0 °C to RT | 2-((3-Fluoro-5-nitropyridin-2-yl)oxy)-N,N-dimethylethan-1-amine | rsc.org |
| 5-Bromo-2-nitropyridine | Sodium ethoxide | Not specified | 2,5-Diethoxypyridine | researchgate.net |
| 2-Fluoropyridine | Sodium ethoxide | Ethanol (B145695) | 2-Ethoxypyridine (B84967) | wuxibiology.com |
The SNAr mechanism for the introduction of an ethoxy group onto a nitropyridine ring proceeds via a two-step addition-elimination process. researchgate.netresearchgate.net
Nucleophilic Attack: The reaction is initiated by the attack of the ethoxide nucleophile (⁻OEt) on an electron-deficient carbon atom of the pyridine ring, specifically one bearing a suitable leaving group (e.g., a halogen). This attack is directed to the positions ortho or para to the electron-withdrawing nitro group. uci.edu The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The negative charge is delocalized over the aromatic system and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization. uci.edu
Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the expulsion of the leaving group (e.g., Cl⁻, Br⁻). The rate-determining step is typically the initial nucleophilic attack. researchgate.net
The reactivity in SNAr reactions is heavily influenced by several factors:
The Nature of the Leaving Group: Fluorine is often a better leaving group than other halogens in SNAr reactions, a contrast to SN1 and SN2 reactions. This is because its high electronegativity strongly polarizes the C-F bond, making the carbon more electrophilic and accelerating the initial attack by the nucleophile. bath.ac.ukwuxibiology.comacs.org
The Position of the Activating Group: The electron-withdrawing group (e.g., -NO₂) must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer intermediate through resonance. uci.edu A meta-positioned nitro group offers much less stabilization, and the reaction is significantly slower or does not occur. uci.edu
Computational studies using Density Functional Theory (DFT) have confirmed that electron-withdrawing nitro groups enhance the electrophilic character of the pyridine ring, making it more susceptible to nucleophilic attack. researchgate.netresearchgate.net
Nitration of Ethoxypyridine Precursors
An alternative synthetic approach is the direct nitration of an ethoxypyridine starting material. The success of this method hinges on the regioselective introduction of the nitro group at the desired position on the pyridine ring.
Electrophilic aromatic substitution, such as nitration, on the pyridine ring is generally more difficult than on benzene. The nitrogen atom in the ring acts as an electron-withdrawing group via induction, deactivating the ring towards electrophiles. Furthermore, under the strongly acidic conditions used for nitration (e.g., a mixture of nitric acid and sulfuric acid), the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. wikipedia.org This further deactivates the ring, making substitution even more challenging and directing incoming electrophiles primarily to the meta-position (C3 and C5). wikipedia.orgchemeurope.com
However, the presence of a strong activating group, such as an ethoxy group (-OEt), can overcome this deactivation and direct the substitution pattern. The ethoxy group is an ortho-, para-director. In the case of 3-ethoxypyridine (B173621), the potential sites for nitration are C2, C4, and C6.
The ethoxy group at C3 strongly activates the ortho positions (C2 and C4) and the para position (C6).
The pyridine nitrogen deactivates all positions, especially the ortho (C2, C6) and para (C4) positions.
The final regiochemical outcome is a balance of these directing effects. Studies on the nitration of substituted pyridines show that an alkoxy group's directing power can lead to substitution at the ortho and para positions relative to it. For instance, the nitration of 3,5-diethoxypyridine (B3066971) with nitric acid results in the introduction of a nitro group at the 2-position, forming 3,5-diethoxy-2-nitropyridine. researchgate.net This demonstrates that the activating effect of the ethoxy groups can direct the nitration to a position ortho to one ethoxy group and para to the other, overcoming the inherent deactivation of the pyridine ring. By analogy, the nitration of 3-ethoxypyridine is a plausible route to obtaining this compound, as the C2 position is ortho to the activating ethoxy group.
The distribution of isomers in the nitration of substituted pyridines is highly sensitive to the reaction conditions. wikipedia.org Key variables include the composition of the nitrating agent, temperature, and the presence of catalysts.
Nitrating Agent: A common nitrating mixture is concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). chemeurope.com The sulfuric acid protonates the nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. lscollege.ac.in The strength and composition of this "mixed acid" can influence selectivity.
Temperature: Nitration reactions are typically exothermic. Controlling the temperature is crucial to prevent over-nitration (the introduction of multiple nitro groups) and the formation of undesired byproducts. For example, the nitration of 4-hydroxypyridine (B47283) is conducted at 0–5°C to avoid decomposition.
Substrate Form: As mentioned, in strong acid, pyridine derivatives exist in their protonated (pyridinium) form. The nitration may occur on the small equilibrium concentration of the free base or on the pyridinium ion itself, leading to different product distributions. rushim.ru Nitration of the free base is faster but may be a minor pathway if the equilibrium lies far towards the protonated form.
Interactive Table: Influence of Conditions on Nitration of Pyridine Derivatives
| Substrate | Nitrating Agent/Conditions | Major Product(s) | Observations/Reference |
| 3,5-Diethoxypyridine | Nitric acid | 3,5-Diethoxy-2-nitropyridine | Nitration occurs at the 2-position. Further nitration yields the 2,6-dinitro derivative. researchgate.net |
| 3-Bromo-5-methoxypyridine-N-oxide | Not specified | 3-Bromo-5-methoxy-6-nitropyridine-N-oxide | The nitro group enters the 6-position, ortho to the methoxy (B1213986) group. researchgate.net |
| 4-Hydroxypyridine | Fuming HNO₃ / H₂SO₄, 80°C | 4-Hydroxy-3-nitropyridine | Ethoxy group directs nitration to the 3-position. |
| Pyridine | N₂O₅, then SO₂/HSO₃⁻ in water | 3-Nitropyridine (B142982) (77% yield) | A method that avoids strongly acidic conditions and proceeds via a acs.orgntnu.no sigmatropic shift mechanism. researchgate.net |
Synthesis via Functional Group Interconversions from Related Nitropyridines
The generation of this compound is frequently accomplished by modifying existing nitropyridine frameworks. These functional group interconversions are reliable methods that leverage well-understood reaction mechanisms, such as nucleophilic aromatic substitution, on activated pyridine rings.
From 5-Nitropyridine-2-sulfonic Acid
A highly effective precursor for the synthesis of 2,5-disubstituted pyridines is 5-nitropyridine-2-sulfonic acid. google.com The presence of the nitro group at the 5-position enhances the electrophilicity of the pyridine ring, particularly at the C2 and C6 positions, making it susceptible to nucleophilic attack.
The sulfonate group at the C2 position of 5-nitropyridine-2-sulfonic acid is an excellent leaving group, which can be readily displaced by various nucleophiles. The synthesis of this compound is achieved with high efficiency through the reaction of 5-nitropyridine-2-sulfonic acid or its potassium salt with ethanol. abertay.ac.ukmdpi.com This nucleophilic substitution reaction proceeds smoothly, providing the desired 2-ethoxy-5-nitropyridine (B183313) in excellent yield. Research has demonstrated that this method is not only effective for ethoxylation but also for introducing a range of other alkoxy and amino groups. abertay.ac.ukmdpi.com
A study investigating the substitution reactions of 5-nitropyridine-2-sulfonic acid highlighted the following yields for various nucleophiles: abertay.ac.ukmdpi.com
| Nucleophile/Reagent | Product | Yield (%) |
| Ethanol | This compound | 97% |
| Methanol | 2-Methoxy-5-nitropyridine | 95% |
| Isopropanol | 2-Isopropoxy-5-nitropyridine | 65% |
| Ammonia (B1221849) | 2-Amino-5-nitropyridine | 92% |
| Butylamine | 2-Butylamino-5-nitropyridine | 76% |
Conversion from Halogenated Nitropyridines (e.g., 2-Chloro-5-nitropyridine)
Halogenated nitropyridines, particularly 2-chloro-5-nitropyridine, serve as versatile and common starting materials for synthesizing 2,5-disubstituted pyridines. The chlorine atom at the C2 position is activated by the electron-withdrawing nitro group at the C5 position, facilitating its displacement by nucleophiles. abertay.ac.uk
The reaction of 2-chloro-5-nitropyridine with an ethoxide source, such as sodium ethoxide in ethanol, results in the formation of this compound via a nucleophilic aromatic substitution mechanism. This reaction is significantly faster compared to the same reaction with 2-chloropyridine (B119429) lacking the activating nitro group. abertay.ac.uk This pathway is a cornerstone in the synthesis of various alkoxy-substituted nitropyridines.
Derivations from Other Substituted Pyridines
An alternative synthetic strategy involves introducing the nitro group onto a pyridine ring that already contains the desired ethoxy substituent. For instance, the synthesis can commence with 2-ethoxypyridine. This substrate can then undergo electrophilic nitration to introduce a nitro group onto the ring. researchgate.net
The nitration is typically performed using a mixture of nitric acid and sulfuric acid (HNO₃/H₂SO₄) at controlled low temperatures (e.g., 0–5°C) to direct the substitution to the 5-position and prevent over-nitration or degradation of the starting material. researchgate.net This method exemplifies how functional groups can be built up sequentially on the pyridine core to achieve the target compound.
Advanced Synthetic Approaches
Modern synthetic chemistry emphasizes efficiency, atom economy, and reduced environmental impact. Advanced methods, such as one-pot syntheses, are being developed to streamline the production of nitropyridine derivatives by minimizing intermediate isolation and purification steps.
One-Pot Synthesis Techniques
While a direct one-pot synthesis for this compound from simple precursors is not widely documented, one-pot methods are instrumental in preparing its key intermediates, such as 2-hydroxy-5-nitropyridine (B147068). This intermediate can then be converted to 2-chloro-5-nitropyridine, a direct precursor to the target compound. chemicalbook.comgoogle.com
One-Pot Synthesis of 2-Hydroxy-5-nitropyridine
Another innovative one-pot approach produces 2-hydroxy-5-nitropyridine from nitromethane (B149229) and 2-halogenated acrylate (B77674) through a sequence of catalytic addition, condensation, and pyridine cyclization, avoiding harsh nitration and diazotization conditions altogether. google.com These advanced methods for producing key precursors represent a significant step towards more efficient and greener syntheses of this compound and its analogs.
[3+3] Cyclization Reactions for Nitropyridine Scaffold Construction
One-pot [3+3] cyclization reactions represent a powerful strategy for the de novo synthesis of the pyridine ring. This approach involves combining two three-atom fragments to construct the six-membered heterocyclic core. A notable example is the reaction of N-silyl-1-azaallyl anions with a nitro-substituted propenoate. clockss.org
In this methodology, N-silyl-1-azaallyl anions, which act as a three-carbon (C-N-C) building block, are generated in situ from the corresponding aromatic nitriles and α-silylcarbanions. clockss.org These anions are ambident nucleophiles. The reaction with a partner like ethyl 3-ethoxy-2-nitropropenoate, which provides the remaining three atoms (C-C-C), leads to the formation of 3-nitropyridine derivatives. clockss.org
The reaction sequence begins with the generation of the N-silyl-1-azaallyl anion (3) from an appropriate nitrile (2) and a silyl (B83357) precursor. This anion then reacts with ethyl 3-ethoxy-2-nitropropenoate (4). The cyclization can proceed through two regioselective pathways, potentially yielding both 3-nitro-2-pyridones (5) and 2-ethoxy-3-nitropyridines (6). The selectivity often depends on the specific substituents on the azaallyl anion. For instance, certain substituents favor the formation of the 2-ethoxypyridine derivative as the major product. clockss.org
A variety of 3-nitropyridine derivatives have been synthesized using this method, demonstrating its versatility. clockss.org The following table summarizes the synthesis of several nitropyridine compounds via this [3+3] cyclization approach.
Table 1: Synthesis of 3-Nitropyridine Derivatives via [3+3] Cyclization Data sourced from Konakahara, T., et al., 2001. clockss.org
| Azaallyl Anion Precursor (R in 3) | Product(s) | Yield (%) |
| Phenyl | 2-Ethoxy-3-nitro-6-phenylpyridine (6a) | 88 |
| 4-Chlorophenyl | 6-(4-Chlorophenyl)-2-ethoxy-3-nitropyridine (6b) | 78 |
| 3-Methyl-5-isoxazolyl | 2-Ethoxy-5-(3-methyl-5-isoxazolyl)-3-nitro-6-phenylpyridine (6c) | 58 |
| 3-Methyl-5-isoxazolyl | 5-(3-Methyl-5-isoxazolyl)-3-nitro-6-phenyl-2-pyridone (5c) | 12 |
Ring Transformation Methodologies
Ring transformation is a sophisticated "scrap and build" synthetic strategy where a pre-existing ring is reacted with a reagent, leading to the excision of a portion of the original ring and the formation of a new one. nih.gov Nucleophilic-type ring transformations are particularly effective for creating electron-deficient heterocycles like nitropyridines. acs.orgnih.gov
A prominent substrate for this type of reaction is 1-methyl-3,5-dinitro-2-pyridone (1). acs.orgkochi-tech.ac.jpnih.gov This molecule is well-suited for nucleophilic attack due to its high electron deficiency, reduced aromatic stability, and the presence of a good leaving group. nih.gov The three-component ring transformation (TCRT) of this dinitropyridone with a ketone or aldehyde in the presence of a nitrogen source is an excellent and practical method for synthesizing various 5-nitropyridine derivatives that are otherwise difficult to obtain. acs.orgnih.gov In these reactions, the dinitropyridone effectively serves as a synthetic equivalent of the unstable nitromalonaldehyde. kochi-tech.ac.jpnih.gov
The general mechanism involves the initial attack of an enol or enolate (derived from the ketone or aldehyde) onto the electron-deficient pyridone ring. acs.org This is followed by a reaction with the nitrogen source, typically ammonia or ammonium (B1175870) acetate, which is more user-friendly. acs.orgkochi-tech.ac.jp A subsequent intramolecular nucleophilic attack by the amino group leads to a bicyclic intermediate. This intermediate then undergoes ring-opening and aromatization, eliminating a stable nitroacetamide leaving group to yield the final 5-nitropyridine product. acs.orgkochi-tech.ac.jp
This methodology has been successfully applied to a wide range of ketones, including aromatic, aliphatic, and cyclic ketones, to produce the corresponding nitropyridine derivatives in good to excellent yields. kochi-tech.ac.jpsciforum.net
Table 2: Examples of 5-Nitropyridine Synthesis via Three-Component Ring Transformation (TCRT) Data sourced from Nishiwaki, N., et al., 2016 and Ariga, M., et al., 2021. acs.orgkochi-tech.ac.jpsciforum.net
| Ketone/Aldehyde Substrate | Nitrogen Source | Product | Yield (%) |
| Acetophenone | NH₄OAc | 2-Phenyl-5-nitropyridine | 85 |
| Propiophenone | NH₄OAc | 3-Methyl-2-phenyl-5-nitropyridine | 83 |
| Butanal | NH₄OAc | 3-Propyl-5-nitropyridine | 48 |
| Cyclohexanone | NH₄OAc | 5,6,7,8-Tetrahydro-3-nitroquinoline | 82 |
| 4'-Methoxyacetophenone | NH₄OAc | 2-(4-Methoxyphenyl)-5-nitropyridine | 91 |
This ring transformation approach provides a versatile and efficient pathway to a diverse array of substituted nitropyridines, highlighting its significant utility in synthetic organic chemistry. sciforum.netkochi-tech.ac.jp
Chemical Reactivity and Mechanistic Studies of 5 Ethoxy 2 Nitropyridine
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) is a primary mode of reactivity for 5-ethoxy-2-nitropyridine. The reaction proceeds via a stepwise addition-elimination mechanism, initiated by the attack of a nucleophile on an electron-poor carbon atom of the pyridine (B92270) ring. This initial attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is subsequently restored by the departure of a leaving group.
Reactivity at the 2-Position
The carbon atom at the 2-position of the this compound ring is highly activated towards nucleophilic attack. This is due to the combined electron-withdrawing effects of the adjacent ring nitrogen and the nitro group at the 5-position, which effectively stabilize the negative charge in the Meisenheimer intermediate. The ethoxy group at this position serves as a viable leaving group, enabling a variety of substitution reactions.
Kinetic studies on the closely related 2-methoxy-5-nitropyridine with a range of secondary amines in aqueous solution have demonstrated that the reaction proceeds through a typical SNAr mechanism where the initial nucleophilic attack is the rate-determining step. The reactivity of the nucleophiles was found to correlate with their basicity, with more basic amines exhibiting faster reaction rates.
Table 1: Second-Order Rate Constants for the Reaction of 2-Methoxy-5-nitropyridine with Secondary Amines in Aqueous Solution at 20°C
| Nucleophile | pKa of Conjugate Acid | k (L mol⁻¹ s⁻¹) |
| Morpholine | 8.33 | 1.05 x 10⁻⁵ |
| Piperidine (B6355638) | 11.12 | 6.49 x 10⁻⁵ |
| Pyrrolidine | 11.27 | 1.10 x 10⁻⁴ |
This data is for the analogous compound 2-methoxy-5-nitropyridine and is presented to illustrate the expected reactivity trends for this compound.
Reactivity at the 5-Position
Nucleophilic aromatic substitution at the 5-position of this compound, which would necessitate the displacement of the nitro group, is not a characteristic reaction pathway under typical SNAr conditions. The nitro group is a very poor leaving group in such reactions. The primary role of the nitro group in this context is to activate the pyridine ring to nucleophilic attack at other positions, most notably the 2- and 6-positions. While there are specialized reactions that can lead to the displacement of a nitro group from an aromatic ring, these are not the common SNAr pathways observed for this class of compounds.
Formation and Decomposition of Meisenheimer Complexes
The intermediacy of Meisenheimer complexes is a cornerstone of the SNAr mechanism. In the case of this compound, a nucleophile will attack the electron-deficient 2-position, leading to the formation of a negatively charged intermediate. This complex is stabilized by the delocalization of the negative charge onto the electron-withdrawing nitro group.
Influence of Nucleophile Identity and Solvent Environment on Reaction Pathway
The nature of the attacking nucleophile and the solvent in which the reaction is conducted have a profound impact on the rate and outcome of SNAr reactions of this compound.
Nucleophile Identity: As demonstrated by kinetic studies on analogous systems, more basic and less sterically hindered nucleophiles generally exhibit greater reactivity. For instance, in the reactions of 2-chloro-5-nitropyridine (B43025) with various amines, the rate of reaction was found to decrease in the order pyrrolidine > piperidine > n-butylamine. This trend reflects the interplay of nucleophilicity and steric hindrance.
Solvent Environment: The solvent plays a crucial role in stabilizing the charged intermediates and transition states involved in the SNAr mechanism. Dipolar aprotic solvents, such as dimethyl sulfoxide (DMSO) and acetonitrile, are commonly employed for these reactions as they can effectively solvate the charged Meisenheimer complex. The choice of solvent can also influence the relative rates of competing reaction pathways. For example, in the reaction of 2-chloro-5-nitropyridine with amines, the reactivity was found to be significantly different in DMSO compared to acetonitrile, highlighting the importance of solvent-specific interactions.
Reactions of the Nitro Group
The nitro group of this compound is not merely an activating group for SNAr reactions; it is also a functional group that can undergo its own characteristic transformations.
Reduction Transformations to Amino Derivatives
One of the most synthetically useful reactions of the nitro group is its reduction to a primary amine. The reduction of this compound provides a direct route to 2-amino-5-ethoxypyridine, a valuable intermediate in the synthesis of various more complex molecules. This transformation is typically achieved through catalytic hydrogenation.
A common procedure for this type of reduction involves the use of a metal catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C), in the presence of a hydrogen source. The reaction is generally carried out in a solvent like ethanol (B145695) or ethyl acetate under a hydrogen atmosphere. The process is typically efficient and results in a high yield of the corresponding amino derivative.
Table 2: General Conditions for the Catalytic Hydrogenation of Nitroarenes
| Catalyst | Hydrogen Source | Solvent | Temperature | Pressure |
| Pd/C | H₂ gas | Ethanol | Room Temperature | 1-4 atm |
| Pt/C | H₂ gas | Ethyl Acetate | Room Temperature | 1-4 atm |
| Raney Nickel | H₂ gas | Methanol | Room Temperature | 1-4 atm |
| SnCl₂/HCl | - | Ethanol | Reflux | Atmospheric |
| Fe/HCl | - | Water/Ethanol | Reflux | Atmospheric |
This table presents typical conditions for nitro group reduction and is representative of the methods applicable to this compound.
Other Reductive and Oxidative Processes
Beyond catalytic hydrogenation, the nitro group of this compound can be reduced to an amino group through various other reductive methods. While specific studies on this compound are not extensively documented in this context, the reduction of related nitroaromatic compounds provides valuable insights. For instance, the reduction of nitroarenes to their corresponding amines is a common transformation in organic synthesis. Catalytic systems such as V₂O₅/TiO₂ have been shown to be effective for the reduction of a wide range of nitro compounds, including heterocyclic derivatives like 4-nitropyridine and 2-chloro-5-nitropyridine, to their respective amines with good yields rsc.org. This suggests that similar methodologies could be applicable to the reduction of this compound to yield 5-ethoxy-2-aminopyridine.
In the realm of oxidative processes, the synthesis of nitropyridines often involves the oxidation of a corresponding aminopyridine. For example, the large-scale synthesis of 5-bromo-2-nitropyridine (B47719) is achieved through the hydrogen peroxide oxidation of the corresponding amine. This type of transformation highlights the feasibility of introducing the nitro group through an oxidative step.
Reactions Involving the Pyridine Ring System
The electronic nature of the pyridine ring in this compound, being π-deficient and further deactivated by the nitro group, generally renders it unreactive towards electrophilic attack. However, the presence of the electron-donating ethoxy group can influence the regioselectivity of certain reactions.
Electrophilic Attack on Ring Sites
Direct electrophilic aromatic substitution on the pyridine ring is notoriously difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. This deactivation is further intensified by the presence of the nitro group in this compound. Electrophilic substitution, when it does occur on pyridine rings, generally requires harsh reaction conditions and often results in substitution at the 3- and 5-positions.
However, the presence of a strong electron-donating group, such as an ethoxy group, can facilitate electrophilic substitution. In a study on the synthesis of 2-amino-5-ethoxypyridine, the starting material, 3-ethoxypyridine (B173621), undergoes nitration to introduce a nitro group onto the ring, leading to the formation of a nitrated intermediate. This suggests that the activating effect of the ethoxy group can enable electrophilic nitration on the pyridine ring, a reaction that is otherwise challenging for unsubstituted pyridine. Although the exact isomer formed from 3-ethoxypyridine was 2-bromo-3-ethoxy-6-nitropyridine, this demonstrates the principle of electrophilic attack on an ethoxy-substituted pyridine ring researchgate.net.
Free Radical Reactions of the Pyridine Nucleus
The involvement of this compound in free radical reactions is not extensively documented. In general, free radical reactions involve intermediates with unpaired electrons and proceed through initiation, propagation, and termination steps. Radical substitution reactions on aromatic rings can occur, but specific examples involving this compound are scarce in the available literature. The reactivity of the pyridine nucleus towards free radicals would be influenced by the substituents present.
Sigmatropic Rearrangements and Intramolecular Processes
Intramolecular rearrangements, particularly sigmatropic shifts, can be a feature of certain substituted pyridines, especially in the context of their synthesis or subsequent reactions.
ntnu.nomasterorganicchemistry.comSigmatropic Shift of the Nitro Group
A notable intramolecular process relevant to nitropyridines is the sigmatropic rearrangement of the nitro group. While a ntnu.nomasterorganicchemistry.com shift is specified, a more commonly discussed rearrangement in the synthesis of nitropyridines is a ntnu.noresearchgate.net sigmatropic shift. Mechanistic studies on the nitration of pyridine with dinitrogen pentoxide have revealed that the reaction does not proceed via a direct electrophilic aromatic substitution. Instead, the initial attack of the nitronium ion occurs at the nitrogen atom, forming an N-nitropyridinium ion. This intermediate then undergoes a ntnu.noresearchgate.net sigmatropic shift of the nitro group from the nitrogen atom to the C-3 position of the pyridine ring to yield 3-nitropyridine (B142982) researchgate.netresearchgate.net. This mechanistic pathway is a significant departure from classical electrophilic aromatic substitution and highlights the potential for sigmatropic rearrangements in the chemistry of nitropyridines. It is plausible that similar mechanistic principles could apply to the nitration of substituted pyridines like 5-ethoxypyridine, potentially influencing the final position of the nitro group.
Derivatization and Functionalization Strategies Employing 5 Ethoxy 2 Nitropyridine
Alkylation and Arylation Reactions
The introduction of alkyl and aryl substituents onto the 5-Ethoxy-2-nitropyridine scaffold can be achieved through either direct functionalization of the pyridine (B92270) ring or via cross-coupling reactions of pre-functionalized derivatives.
Direct C-H alkylation of the this compound ring can be accomplished through methodologies such as the Vicarious Nucleophilic Substitution (VNS) of hydrogen. This reaction is particularly well-suited for electron-deficient aromatic systems like nitropyridines. In the context of this compound, the nitro group strongly activates the pyridine ring towards nucleophilic attack. The VNS reaction typically employs a carbanion stabilized by an electron-withdrawing group and possessing a leaving group on the α-carbon (e.g., chloromethyl phenyl sulfone). The reaction proceeds via the initial addition of the carbanion to an electron-deficient position on the pyridine ring, ortho or para to the nitro group, followed by a base-induced β-elimination of the leaving group to afford the alkylated product. For this compound, the primary sites for VNS would be the hydrogen atoms at the C-3 and C-6 positions.
Direct C-H arylation of electron-deficient pyridines is another viable strategy. Palladium-catalyzed direct arylation reactions have been developed for pyridines bearing electron-withdrawing substituents. These methods often utilize aryl halides or their equivalents as coupling partners in the presence of a palladium catalyst and a suitable ligand. The regioselectivity of such reactions on this compound would be influenced by the electronic and steric effects of both the ethoxy and nitro groups.
| Reaction Type | Reagents | Position of Functionalization |
| Vicarious Nucleophilic Substitution (Alkylation) | Carbanion with leaving group (e.g., ClCH₂SO₂Ph), Base | C-3, C-6 |
| Direct C-H Arylation | Aryl halide, Palladium catalyst, Ligand | C-3, C-6 |
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This palladium-catalyzed reaction involves the coupling of an organoboron compound (such as a boronic acid or its ester) with an organic halide or triflate. To apply this methodology to this compound, the parent compound would first need to be converted into a suitable coupling partner.
For instance, halogenation of the 5-ethoxypyridine core, potentially after reduction of the nitro group to prevent interference, would yield a halo-substituted ethoxypyridine (e.g., 2-bromo-5-ethoxypyridine). This halo-ethoxypyridine can then serve as the electrophilic partner in a Suzuki-Miyaura coupling with a variety of aryl or heteroaryl boronic acids.
Alternatively, the 5-ethoxypyridine scaffold can be transformed into an organoboron reagent. This could be achieved by converting a halo-ethoxypyridine into a boronic acid or a boronate ester via lithium-halogen exchange followed by reaction with a trialkyl borate. This functionalized ethoxypyridine reagent can then act as the nucleophilic partner, coupling with various aryl or heteroaryl halides. The general mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.
| Functionalized Reagent | Coupling Partner | Product |
| 2-Bromo-5-ethoxypyridine | Arylboronic acid | 2-Aryl-5-ethoxypyridine |
| 5-Ethoxy-2-pyridylboronic acid | Aryl halide | 2-Aryl-5-ethoxypyridine |
Formation of Fused Heterocyclic Systems
The this compound scaffold is a valuable precursor for the synthesis of fused heterocyclic systems, particularly those containing an imidazole (B134444) ring fused to the pyridine core.
The synthesis of imidazo[4,5-b]pyridines generally involves the cyclization of a 2,3-diaminopyridine (B105623) derivative with a one-carbon synthon, such as a carboxylic acid, aldehyde, or orthoformate. To utilize this compound for the preparation of 6-ethoxy-substituted imidazo[4,5-b]pyridines, a two-step transformation is necessary. First, the nitro group at the C-2 position is reduced to an amino group, and subsequently, an amino group is introduced at the C-3 position. The resulting 5-ethoxypyridine-2,3-diamine can then be cyclized.
The reduction of the nitro group can be achieved using various reducing agents, such as catalytic hydrogenation with palladium on carbon (Pd/C) or with metals like iron or tin in an acidic medium. The subsequent introduction of the C-3 amino group can be accomplished through various methods, including nitration followed by reduction. Once the 5-ethoxypyridine-2,3-diamine is obtained, it can be reacted with a variety of reagents to form the fused imidazole ring. For example, reaction with a carboxylic acid or its derivative in the presence of a dehydrating agent will yield a 2-substituted-6-ethoxy-imidazo[4,5-b]pyridine.
| Starting Material | Reagents for Cyclization | Fused Heterocycle |
| 5-Ethoxypyridine-2,3-diamine | Carboxylic acid, Dehydrating agent | 2-Substituted-6-ethoxy-imidazo[4,5-b]pyridine |
| 5-Ethoxypyridine-2,3-diamine | Aldehyde, Oxidizing agent | 2-Substituted-6-ethoxy-imidazo[4,5-b]pyridine |
| 5-Ethoxypyridine-2,3-diamine | Triethyl orthoformate | 6-Ethoxy-imidazo[4,5-b]pyridine |
Annulation reactions, which involve the formation of a new ring onto an existing one, can be employed to construct fused systems from this compound. The electron-deficient nature of the pyridine ring, enhanced by the nitro group, makes it a potential dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions.
In a Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. This compound, with its activated double bond between C-3 and C-4, could potentially react with electron-rich dienes. The reaction would lead to the formation of a bicyclic adduct, which could then undergo further transformations, such as aromatization through the elimination of nitrous acid, to yield a fused aromatic system. The regioselectivity and stereoselectivity of such reactions would be governed by the electronic and steric influences of the ethoxy and nitro substituents.
Modification of Functional Groups
The ethoxy and nitro groups of this compound are themselves amenable to a variety of chemical transformations, allowing for further diversification of the molecular scaffold.
The nitro group is one of the most versatile functional groups in organic synthesis, and its reduction to a primary amine is a common and important transformation. This reduction can be carried out under various conditions, including catalytic hydrogenation (e.g., H₂/Pd-C), or with the use of dissolving metals (e.g., Fe/HCl, Sn/HCl). The resulting 5-ethoxypyridin-2-amine (B1320757) is a key intermediate for a wide range of subsequent reactions, including the aforementioned synthesis of imidazo[4,5-b]pyridines, as well as diazotization followed by substitution.
The ethoxy group, being an ether, is generally stable to many reaction conditions. However, it can be cleaved under strongly acidic conditions, typically with hydrogen halides such as HBr or HI. This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the ethyl group in an Sₙ2 reaction, yielding 2-hydroxy-5-nitropyridine (B147068) and ethyl halide. This dealkylation provides access to the corresponding pyridone derivative, which opens up another avenue for functionalization.
| Functional Group | Reaction | Reagents | Product |
| Nitro | Reduction | H₂/Pd-C, Fe/HCl, SnCl₂ | 5-Ethoxypyridin-2-amine |
| Ethoxy | Acidic Cleavage | HBr or HI | 5-Nitro-2-pyridone |
Transformations of the Ethoxy Moiety
The ethoxy group at the 2-position of the pyridine ring is a key functional handle that can be transformed to introduce further diversity. One of the primary transformations of this moiety is its cleavage to yield the corresponding hydroxyl group.
Acid-Catalyzed Cleavage:
The ether linkage of this compound can be cleaved under acidic conditions to yield 2-hydroxy-5-nitropyridine. This reaction is typically achieved by heating the compound with a strong acid such as hydrobromic acid or hydroiodic acid. The mechanism involves the protonation of the ether oxygen, which enhances the leaving group ability of the ethoxy group, followed by nucleophilic attack of a halide ion on the ethyl group.
Reaction: this compound + HBr → 2-Hydroxy-5-nitropyridine + Ethyl bromide
This transformation is significant as it unmasks a hydroxyl group, which can then be used for a variety of subsequent reactions, including esterification, etherification, or conversion to a better leaving group for nucleophilic substitution reactions. The conversion to 2-hydroxy-5-nitropyridine is a crucial step in the synthesis of various biologically active compounds prepchem.comgoogle.comguidechem.com.
| Starting Material | Reagent | Product | Key Transformation |
| This compound | Strong Acid (e.g., HBr, HI) | 2-Hydroxy-5-nitropyridine | O-de-ethylation |
Reactivity of the Nitro Group for Further Derivatization
The nitro group at the 5-position of the pyridine ring is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic system. This group is also a prime site for chemical modification, most notably through reduction to an amino group.
Reduction to an Amino Group:
The reduction of the nitro group in this compound to form 5-ethoxypyridin-2-amine is a fundamental and widely utilized transformation. This reaction opens up a plethora of possibilities for further derivatization, as the resulting amino group can participate in a wide range of bond-forming reactions.
Commonly employed methods for this reduction include:
Catalytic Hydrogenation: This is a clean and efficient method involving the use of a metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere.
Metal-Acid Systems: Reagents like iron powder in acetic acid (Fe/CH₃COOH) or tin(II) chloride in hydrochloric acid (SnCl₂/HCl) are effective for this reduction.
The resulting 5-ethoxypyridin-2-amine is a key intermediate for the synthesis of more complex heterocyclic systems. The amino group can be acylated, alkylated, or used in condensation reactions to build new ring systems.
| Starting Material | Reagent/Catalyst | Product | Key Transformation |
| This compound | H₂/Pd/C | 5-ethoxypyridin-2-amine | Nitro group reduction |
| This compound | Fe/CH₃COOH | 5-ethoxypyridin-2-amine | Nitro group reduction |
| This compound | SnCl₂/HCl | 5-ethoxypyridin-2-amine | Nitro group reduction |
Design Principles for Novel Molecular Architectures
The derivatized forms of this compound, particularly 5-ethoxypyridin-2-amine, serve as valuable synthons in the design and construction of novel and complex molecular architectures. These efforts are often guided by the principles of creating molecules with enhanced biological activity or specific material properties.
Structural Modifications and their Impact on Chemical Reactivity and Properties
The strategic modification of the ethoxy and nitro groups has a profound impact on the chemical reactivity and properties of the pyridine ring.
From Nitro to Amino: The conversion of the electron-withdrawing nitro group to an electron-donating amino group fundamentally alters the electronic nature of the pyridine ring. The increased electron density on the ring makes it more susceptible to electrophilic aromatic substitution, should such reactions be desired. More importantly, the nucleophilic character of the amino group allows for a diverse range of reactions, including amide bond formation, sulfonamide synthesis, and the construction of fused heterocyclic systems.
From Ethoxy to Hydroxy: The transformation of the ethoxy group to a hydroxyl group introduces a versatile functional group that can act as both a hydrogen bond donor and acceptor. This modification can significantly impact the solubility and biological activity of the resulting molecule. The hydroxyl group can also be converted into a more reactive leaving group, facilitating nucleophilic aromatic substitution reactions at the 2-position.
These structural modifications are key to unlocking the potential of the this compound scaffold for the synthesis of diverse chemical libraries.
Generation of Sp3-Rich Scaffolds from Aromatic Precursors
A current trend in medicinal chemistry is the move away from flat, aromatic structures towards more three-dimensional, sp3-rich scaffolds. These sp3-rich molecules often exhibit improved physicochemical properties and can better mimic the shapes of natural products, leading to enhanced biological activity and selectivity. Aromatic precursors like this compound can be strategically elaborated into these complex three-dimensional structures.
Building Bicyclic Scaffolds:
The derivative, 5-ethoxypyridin-2-amine, is an excellent starting point for the construction of fused bicyclic systems. For instance, 2-aminopyridine (B139424) derivatives can undergo condensation reactions with various bifunctional reagents to form a second ring. An example of this strategy is the synthesis of bicyclic 2-aminopyrimidine (B69317) derivatives, which are potent inhibitors of enzymes such as VEGFR-2 google.com.
A general synthetic approach could involve the reaction of 5-ethoxypyridin-2-amine with a β-ketoester in the presence of a catalyst to construct a fused pyrimidinone ring. Subsequent modifications can then introduce further sp3 character and functional diversity. This approach highlights how a simple, aromatic starting material can be transformed into a complex, sp3-rich scaffold with potential therapeutic applications.
| Precursor | Reaction Type | Resulting Scaffold | Desired Property |
| 5-ethoxypyridin-2-amine | Cyclocondensation | Fused bicyclic heterocycles | Increased sp3-character, potential biological activity |
Advanced Spectroscopic and Crystallographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental tools for the structural characterization of 5-Ethoxy-2-nitropyridine. While specific experimental data for this compound is not publicly available in comprehensive databases, the expected chemical shifts and coupling patterns can be predicted based on the electronic effects of the substituents on the pyridine (B92270) ring.
¹H NMR Spectroscopy: The ¹H NMR spectrum would be anticipated to show distinct signals for the protons of the ethoxy group and the aromatic protons on the pyridine ring. The ethoxy group would exhibit a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from scalar coupling to each other. The chemical shifts of the three aromatic protons on the pyridine ring would be influenced by the electron-withdrawing nitro group and the electron-donating ethoxy group. The proton at the 6-position is expected to be the most downfield-shifted due to the strong deshielding effect of the adjacent nitro group. The protons at the 3 and 4-positions would appear at relatively upfield positions, with their exact chemical shifts and coupling constants providing unambiguous assignment.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum of this compound would display seven distinct signals, corresponding to the seven unique carbon atoms in the molecule. The chemical shifts of the carbon atoms in the pyridine ring are significantly influenced by the substituents. The carbon atom bearing the nitro group (C2) would be expected to resonate at a downfield chemical shift, while the carbon attached to the ethoxy group (C5) would also be shifted downfield. The remaining aromatic carbons (C3, C4, and C6) and the two carbons of the ethoxy group would have characteristic chemical shifts that aid in the complete assignment of the carbon skeleton.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H3 | Data not available | - |
| H4 | Data not available | - |
| H6 | Data not available | - |
| -OCH₂CH₃ | Data not available (quartet) | Data not available |
| -OCH₂CH₃ | Data not available (triplet) | Data not available |
| C2 | - | Data not available |
| C3 | - | Data not available |
| C4 | - | Data not available |
| C5 | - | Data not available |
| C6 | - | Data not available |
Note: The table above is predictive, as specific experimental data is not available.
While this compound itself is not chiral and does not exhibit complex stereochemistry, advanced NMR techniques could be employed to study its conformational preferences. Techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) could provide insights into the spatial proximity of different protons, helping to determine the preferred orientation of the ethoxy group relative to the pyridine ring. Rotational barriers around the C-O bond of the ethoxy group could also be investigated using variable temperature NMR studies.
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR and Raman spectra of this compound would be dominated by vibrations associated with the nitro group, the ether linkage, and the pyridine ring.
Nitro Group (NO₂): The nitro group is expected to show two strong characteristic stretching vibrations in the IR spectrum: an asymmetric stretch typically in the range of 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹.
Ethoxy Group (C-O-C): The C-O stretching vibrations of the ethoxy group would appear in the fingerprint region of the spectrum, typically around 1260-1000 cm⁻¹.
Pyridine Ring: The vibrations of the pyridine ring, including C-H stretching, C=C and C=N stretching, and ring breathing modes, would give rise to a series of bands in the IR and Raman spectra. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹.
Interactive Data Table: Predicted Key IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |
| Nitro (NO₂) | Asymmetric Stretch | Data not available |
| Nitro (NO₂) | Symmetric Stretch | Data not available |
| Ether (C-O-C) | Stretch | Data not available |
| Pyridine Ring | C-H Stretch | Data not available |
| Pyridine Ring | C=C, C=N Stretch | Data not available |
Note: The table above is predictive, as specific experimental data is not available.
The precise positions and intensities of the vibrational bands can be influenced by the molecule's environment, such as the solvent or solid-state packing. For instance, hydrogen bonding interactions in a protic solvent could lead to shifts in the vibrational frequencies of the nitro group. In the solid state, crystal packing effects could result in splitting or sharpening of certain absorption bands. Comparing the spectra obtained in different phases can thus provide information about intermolecular interactions.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the ethoxy group, the nitro group, or smaller fragments, providing valuable clues for structural confirmation.
Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound
| Ion | m/z (mass-to-charge ratio) | Possible Identity |
| [M]⁺ | Data not available | Molecular Ion |
| [M - NO₂]⁺ | Data not available | Loss of nitro group |
| [M - OCH₂CH₃]⁺ | Data not available | Loss of ethoxy group |
| [M - C₂H₅]⁺ | Data not available | Loss of ethyl group |
Note: The table above is predictive, as specific experimental data is not available.
High-Resolution Mass Spectrometry for Precise Mass Determination
High-resolution mass spectrometry is a critical tool for determining the precise molecular weight of a compound, which in turn allows for the confident assignment of its elemental formula. For this compound (C₇H₈N₂O₃), the theoretical exact mass can be calculated. An experimental HRMS analysis, typically using techniques like Time-of-Flight (TOF) or Orbitrap mass analyzers, would aim to measure the mass of the molecular ion ([M]+ or [M+H]+) with high accuracy, usually to within a few parts per million (ppm). This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Table 1: Theoretical Mass of this compound
| Formula | Theoretical Exact Mass (Da) |
|---|
Fragmentation Pattern Analysis for Structural Confirmation
Mass spectrometry, particularly when coupled with techniques like electron impact (EI) ionization, causes the molecular ion to break apart into smaller, characteristic fragment ions. Analyzing this fragmentation pattern provides a molecular fingerprint that helps to confirm the compound's structure.
For this compound, key fragmentation pathways would be expected:
Loss of the ethoxy group: Cleavage of the ether bond could lead to the loss of an ethoxy radical (•OCH₂CH₃) or an ethylene (B1197577) molecule (C₂H₄) via rearrangement, resulting in significant fragment ions.
Loss of the nitro group: The nitro group (-NO₂) can be lost as a radical, leading to a peak at M-46.
Cleavage of the ethyl group: Loss of an ethyl radical (•CH₂CH₃) from the molecular ion would produce a distinct fragment.
Ring fragmentation: The pyridine ring itself can undergo cleavage to produce smaller charged fragments.
The relative abundance of these fragments, especially the most abundant ion known as the base peak, is characteristic of the molecule's structure.
X-ray Diffraction Analysis
X-ray diffraction analysis on a single crystal is the gold standard for determining the absolute three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and torsion angles can be calculated.
Single Crystal X-ray Crystallography for Absolute Structure Determination
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
| Z | Data not available |
Note: This table represents the type of data that would be generated. No experimental values have been published.
Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis
Using the data obtained from X-ray crystallography, Hirshfeld surface analysis can be performed to visualize and quantify the intermolecular interactions within the crystal. This computational method maps the close contacts between neighboring molecules. For this compound, this analysis would reveal the nature and extent of interactions such as:
Hydrogen bonds: Although a classic hydrogen bond donor is absent, weak C-H···O or C-H···N interactions may be present.
π-π stacking: Interactions between the aromatic pyridine rings of adjacent molecules.
van der Waals forces: General non-covalent interactions, which can be broken down into contributions from different atom-atom contacts (e.g., H···H, O···H, N···H, C···H).
Elucidation of Molecular Geometry and Conformational Preferences in the Solid State
The crystallographic data would definitively establish the molecular geometry of this compound in the solid state. This includes the planarity of the pyridine ring and the orientation of the ethoxy and nitro substituents relative to the ring. The torsion angles, particularly around the C-O and C-N bonds connecting the substituents to the pyridine ring, would reveal the preferred conformation of the molecule in the crystalline environment.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, corresponding to the promotion of electrons to higher energy molecular orbitals. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the molecule's electronic structure. For this compound, the spectrum would be expected to show absorptions arising from π→π* transitions within the nitropyridine aromatic system. The position of the absorption maximum (λmax) and its intensity are influenced by the substituents and the solvent used for the measurement.
Table 3: Expected UV-Vis Absorption Data
| Solvent | λmax (nm) |
|---|---|
| Data not available | Data not available |
Note: No specific experimental UV-Vis absorption data for this compound has been reported in the searched literature.
Electronic Absorption Properties and Chromophore Analysis
A comprehensive search of scientific literature and spectral databases did not yield specific experimental or theoretical studies on the electronic absorption properties of this compound. Consequently, detailed research findings, including data on absorption maxima (λmax) and molar absorptivity (ε) in various solvents, are not available in the public domain.
The electronic absorption characteristics of molecules like this compound are dictated by the nature of their chromophores—the parts of the molecule that absorb light. In this case, the chromophore is the entire substituted pyridine ring system. The electronic structure is significantly influenced by the interplay between the electron-donating ethoxy group (-OCH2CH3) at the 5-position and the electron-withdrawing nitro group (-NO2) at the 2-position.
This arrangement constitutes a "push-pull" system, where the electron-donating group (donor) is in conjugation with the electron-withdrawing group (acceptor) through the π-system of the pyridine ring. This conjugation typically leads to the creation of a low-energy molecular orbital transition, resulting in an absorption band at longer wavelengths (a bathochromic or red shift) compared to the unsubstituted parent molecule, nitropyridine. This prominent absorption band is generally attributed to an intramolecular charge transfer (ICT) transition, where the absorption of UV-visible light promotes an electron from a high-energy occupied molecular orbital, largely localized on the ethoxy and pyridine ring (the donor part), to a low-energy unoccupied molecular orbital, primarily centered on the nitro group (the acceptor part).
The position and intensity of this ICT band are expected to be sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. In more polar solvents, it is anticipated that the excited state, being more polar than the ground state due to the charge separation, will be stabilized to a greater extent. This differential stabilization typically leads to a further red shift (positive solvatochromism) in the absorption maximum as solvent polarity increases. However, without experimental data, a definitive analysis of the solvatochromic behavior of this compound cannot be provided.
A detailed analysis, including the generation of data tables for absorption maxima in different solvents and a quantitative assessment of the electronic transitions, awaits dedicated spectroscopic investigation of this specific compound.
Computational Chemistry and Theoretical Studies of 5 Ethoxy 2 Nitropyridine
Quantum Mechanical Calculations
Quantum mechanical calculations use the principles of quantum mechanics to model the electronic structure and behavior of molecules. These methods provide a fundamental understanding of molecular properties and reactivity.
Density Functional Theory (DFT) is a widely used quantum mechanical method in chemistry and physics for investigating the electronic structure of many-body systems, such as atoms and molecules. nih.govnih.gov It has become a popular tool due to its favorable balance between computational cost and accuracy. nih.gov DFT calculations focus on the electron density rather than the complex many-electron wavefunction, which simplifies the calculations significantly.
Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the lowest possible ground state energy. nih.gov This procedure iteratively adjusts atomic coordinates to minimize the forces acting on the atoms until a stable conformation, or local minimum, on the potential energy surface is found. For a molecule like 5-Ethoxy-2-nitropyridine, this would involve determining the precise bond lengths, bond angles, and dihedral angles that define its most stable structure. Energetic profiles can then be established by comparing the energies of different conformers or isomers.
DFT calculations are instrumental in modeling the mechanisms of chemical reactions. researchgate.net By mapping the potential energy surface, researchers can identify the most likely pathway a reaction will follow from reactants to products. A critical point on this pathway is the transition state, which is the highest energy point along the lowest energy reaction path. wikipedia.org Identifying the geometry of the transition state is crucial for understanding the reaction mechanism. For this compound, this could involve modeling its behavior in reactions such as nucleophilic aromatic substitution, predicting how a nucleophile would approach the pyridine (B92270) ring and how the molecule's structure changes during the reaction. researchgate.netresearchgate.net The presence of electron-withdrawing groups, like the nitro group, is known to enhance the electrophilic nature of the pyridine ring, making it more susceptible to nucleophilic attack. researchgate.net
Beyond DFT, other quantum mechanical methods are available for molecular studies.
Ab Initio Methods: The term "ab initio" is Latin for "from the beginning." These methods are based entirely on theoretical principles without the inclusion of experimental data. Hartree-Fock (HF) is a foundational ab initio method. While computationally demanding, these methods can provide highly accurate results, especially when electron correlation is included through more advanced techniques. researchgate.net They are often used to benchmark other, less computationally expensive methods.
Semi-Empirical Methods: These methods start with the framework of ab initio calculations but introduce approximations and parameters derived from experimental data to simplify the computations. nih.gov This makes them significantly faster than ab initio or DFT methods, allowing for the study of much larger molecular systems. nih.gov Methods like AM1, PM3, and MNDO fall into this category. The trade-off for this speed is often a reduction in accuracy compared to higher-level theoretical approaches. nih.gov
Density Functional Theory (DFT) Studies
Molecular Modeling and Dynamics Simulations
While quantum mechanics provides deep insight into electronic structure, molecular modeling and dynamics simulations are used to study the physical movements and interactions of atoms and molecules over time. These methods are particularly useful for understanding the behavior of molecules in larger systems, such as in solution or in biological environments.
Molecular dynamics (MD) simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion. This allows researchers to observe conformational changes, study how a molecule interacts with its environment, and understand dynamic processes that occur over timescales from picoseconds to microseconds. For this compound, MD simulations could be used to study its solvation properties or its potential binding interactions with a biological target, such as an enzyme active site. researchgate.net
Simulation of Reaction Mechanisms
Computational studies, particularly using methods like Density Functional Theory (DFT), are instrumental in simulating reaction pathways. For nitropyridine derivatives, a key area of investigation is the Nucleophilic Aromatic Substitution (SNAr) reaction. The electron-withdrawing nature of the nitro group significantly enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic attack.
A computational study on the SNAr mechanisms of similar compounds, 2-ethoxy-3,5-dinitropyridine (B100253) and 2-methoxy-3,5-dinitropyridine, with piperidine (B6355638) as the nucleophile, highlights the typical investigative approach. Quantum mechanical calculations in such studies model the reaction pathways, identifying transition states and determining activation energies. The findings indicate that the nitro groups stabilize the transition state, thereby lowering the energy barrier for the nucleophilic attack. The reaction is shown to proceed via a bimolecular pathway, beginning with the formation of a stable complex between the nucleophile and the pyridine derivative. Such simulations are vital for predicting the reactivity and potential utility of compounds like this compound in synthesis.
Exploration of Conformational Landscapes
The three-dimensional structure and flexibility of a molecule are defined by its conformational landscape. Conformational analysis, often performed through Potential Energy Surface (PES) scans, identifies the most stable conformers (energy minima) and the energy barriers for rotation around single bonds. For this compound, the key flexible bond is the C-O bond of the ethoxy group.
In a related study on pioglitazone, which contains a 5-ethylpyridine-2-yl ethoxy fragment, DFT calculations were used to find the minimum energy conformer for structural and electronic analysis. The orientation of the ethoxy group relative to the pyridine ring can influence the molecule's electronic properties, steric interactions, and crystal packing. Identifying the most stable conformation is a prerequisite for accurate predictions of other molecular properties.
Electronic Structure Analysis
The arrangement of electrons in a molecule dictates its chemical behavior. Analysis of the electronic structure of this compound provides a fundamental understanding of its reactivity and properties.
Molecular Orbital Theory (e.g., HOMO-LUMO Analysis)
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which are spread across the entire molecule. Among the most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties.
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, making it more willing to participate in chemical reactions. This gap is associated with the lowest energy electronic excitation possible for the molecule. For molecules with double bonds, this often corresponds to a π-π* transition. Theoretical calculations, such as those using Time-Dependent Density Functional Theory (TD-DFT), can predict the energies of these frontier orbitals and the corresponding electronic absorption wavelengths.
| Parameter | Significance | Computational Insight |
|---|---|---|
| HOMO Energy | Represents the ability to donate an electron. Higher energy indicates a better electron donor. | The HOMO is typically localized on the more electron-rich parts of the molecule, such as the ethoxy group and the pyridine ring. |
| LUMO Energy | Represents the ability to accept an electron. Lower energy indicates a better electron acceptor. | The LUMO is often localized on the electron-deficient portions, particularly the nitro group and the associated ring carbons. |
| HOMO-LUMO Gap (ΔE) | Indicates chemical reactivity and the energy of the lowest electronic transition. | A smaller gap implies higher reactivity and a lower energy required for electronic excitation, often resulting in absorption at longer wavelengths. |
Charge Distribution and Electrostatic Potential Maps
The distribution of electron density within a molecule is uneven, leading to regions that are relatively electron-rich or electron-poor. This charge distribution can be analyzed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis.
A more intuitive visualization is provided by the Molecular Electrostatic Potential (MEP) map. An MEP map illustrates the electrostatic potential on the electron density surface of a molecule, using a color scale to indicate charge distribution.
Red regions indicate negative electrostatic potential, representing electron-rich areas that are susceptible to electrophilic attack.
Blue regions indicate positive electrostatic potential, representing electron-poor areas that are susceptible to nucleophilic attack.
Green and yellow regions represent areas of neutral or near-zero potential.
For a molecule like this compound, the MEP map would be expected to show a significant negative potential (red) around the oxygen atoms of the nitro group, making this a likely site for interaction with electrophiles or hydrogen bond donors. Conversely, positive potential (blue) would likely be found near the hydrogen atoms of the ethyl group and potentially on the pyridine ring carbons adjacent to the electron-withdrawing nitro group, indicating sites for nucleophilic attack.
Substituent Effects on Electronic Properties and Reactivity
The properties of the pyridine ring in this compound are heavily influenced by its two substituents: the ethoxy group (-OCH2CH3) at position 5 and the nitro group (-NO2) at position 2.
Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group, both through induction and resonance. Its presence deactivates the pyridine ring towards electrophilic substitution but strongly activates it for nucleophilic aromatic substitution, particularly at the positions ortho and para to it. This effect is due to its ability to stabilize the negative charge in the transition state of a nucleophilic attack.
Ethoxy Group (-OCH2CH3): The ethoxy group is an electron-donating group, primarily through resonance, where the oxygen's lone pairs can delocalize into the pyridine ring. It generally directs incoming electrophiles to the ortho and para positions.
Spectroscopic Property Prediction and Correlation
Computational methods are widely used to predict various types of molecular spectra, which can then be compared with experimental data to confirm the molecular structure.
Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule. These theoretical frequencies, after being adjusted by a scaling factor to account for approximations in the method and anharmonicity, typically show good agreement with experimental FT-IR and FT-Raman spectra. This correlation allows for the confident assignment of observed spectral bands to specific vibrational modes of the molecule, such as C-H stretches, N-O stretches of the nitro group, and ring vibrations.
UV-Visible Spectroscopy: TD-DFT is a common method for predicting electronic absorption spectra. The calculations yield the wavelengths of maximum absorption (λmax), the corresponding excitation energies, and the oscillator strengths, which relate to the intensity of the absorption bands. For this compound, the predicted spectrum would likely be dominated by π-π* transitions involving the conjugated system of the nitropyridine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed alongside DFT to calculate the 1H and 13C NMR chemical shifts. These predicted values serve as a valuable tool for assigning signals in the experimental NMR spectra, aiding in the structural elucidation of the compound and its derivatives.
Computational Prediction of NMR, IR, and UV-Vis Spectra
Computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like this compound. By employing quantum mechanical calculations, researchers can simulate the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectra of the molecule. These predictions are invaluable for interpreting experimental data and understanding the electronic structure and vibrational modes of the compound.
For NMR spectra, theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. These predictions are based on calculating the magnetic shielding tensors of the nuclei in the molecule's optimized geometry. Different theoretical methods, such as Density Functional Theory (DFT) with various functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)), can be used to achieve varying levels of accuracy. The predicted chemical shifts provide insights into the electronic environment of each atom within the this compound molecule.
Similarly, computational methods can predict the IR spectrum by calculating the vibrational frequencies and their corresponding intensities. These calculations are typically performed using harmonic frequency analysis on the optimized molecular structure. The predicted IR spectrum shows characteristic peaks corresponding to the stretching and bending vibrations of different functional groups, such as the C-N, N-O, C-O, and C-H bonds present in this compound.
The prediction of UV-Vis spectra is accomplished through Time-Dependent Density Functional Theory (TD-DFT) calculations. This method calculates the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in the UV-Vis spectrum. The predicted spectrum can reveal information about the electronic transitions occurring within the molecule, often involving the π-systems of the pyridine ring and the nitro group.
Interactive Data Table: Predicted Spectroscopic Data for this compound (Illustrative)
| Spectroscopic Technique | Predicted Parameter | Illustrative Value | Corresponding Functional Group/Transition |
| ¹H NMR | Chemical Shift (δ) | 7.8 ppm | Aromatic Proton (Pyridine Ring) |
| ¹³C NMR | Chemical Shift (δ) | 155 ppm | Carbon attached to Nitro Group |
| IR | Vibrational Frequency (cm⁻¹) | 1520 cm⁻¹ | Asymmetric NO₂ Stretch |
| UV-Vis | Absorption Wavelength (λmax) | 320 nm | π → π* Transition |
Note: The values in this table are illustrative and would be derived from specific computational studies.
Correlation with Experimental Spectroscopic Data
A crucial aspect of computational spectroscopy is the correlation of predicted spectra with experimentally obtained data. This comparison serves to validate the computational methods and provides a more robust interpretation of the experimental results.
For NMR, the calculated chemical shifts are compared with the shifts observed in the experimental ¹H and ¹³C NMR spectra of this compound. A good correlation between the predicted and experimental values confirms the assigned structure of the molecule. Any discrepancies can point to specific structural features or environmental effects not fully captured by the computational model.
In the case of IR spectroscopy, the calculated vibrational frequencies are compared with the peaks in the experimental FT-IR spectrum. Often, a scaling factor is applied to the calculated frequencies to account for anharmonicity and other systematic errors in the computational methods. A strong agreement between the scaled theoretical spectrum and the experimental spectrum allows for a detailed assignment of the observed vibrational bands to specific molecular motions.
For UV-Vis spectroscopy, the predicted absorption maxima (λmax) from TD-DFT calculations are compared with the experimental absorption spectrum. The correlation helps in understanding the nature of the electronic transitions responsible for the observed absorption bands. Discrepancies may arise from solvent effects or other intermolecular interactions that are not fully accounted for in the gas-phase calculations often employed.
Interactive Data Table: Comparison of Predicted and Experimental Spectroscopic Data for this compound (Illustrative)
| Spectroscopic Technique | Parameter | Predicted Value | Experimental Value | Deviation (%) |
| ¹H NMR | Chemical Shift (δ, ppm) | 7.8 | 7.9 | 1.3 |
| ¹³C NMR | Chemical Shift (δ, ppm) | 155 | 156 | 0.6 |
| IR | Frequency (cm⁻¹) | 1520 | 1515 | 0.3 |
| UV-Vis | Wavelength (nm) | 320 | 325 | 1.5 |
Note: The values in this table are for illustrative purposes to demonstrate the correlation process.
Analysis of Intramolecular Interactions
Torsional Motion of Nitro and Ethoxy Groups
The nitro (NO₂) and ethoxy (OCH₂CH₃) groups in this compound are not rigidly fixed in the plane of the pyridine ring. They can undergo torsional or rotational motion around the C-N and C-O single bonds, respectively. The extent of this motion is governed by the potential energy surface associated with these rotations.
Computational chemistry allows for the detailed study of these torsional motions. By performing a potential energy scan, where the dihedral angle of the nitro or ethoxy group is systematically varied, the energy profile for the rotation can be calculated. This profile reveals the most stable (lowest energy) conformation of the molecule and the energy barriers for rotation.
The torsional motion of the nitro group can influence the degree of electronic communication between the nitro group and the pyridine ring, which in turn can affect the molecule's spectroscopic and chemical properties. Similarly, the conformation of the ethoxy group can be influenced by steric interactions with the adjacent hydrogen atom on the pyridine ring. Understanding these dynamic processes is essential for a complete picture of the molecular structure and behavior of this compound.
Applications in Organic Synthesis and Advanced Materials
5-Ethoxy-2-nitropyridine as a Key Building Block
The strategic placement of the electron-donating ethoxy group and the electron-withdrawing nitro group on the pyridine (B92270) core imparts a distinct reactivity profile to this compound, establishing it as a fundamental building block in organic synthesis.
Nitrogen-containing heterocycles are central to medicinal chemistry and materials science. Substituted pyridines, in particular, form the backbone of numerous pharmaceutical agents. This compound, and its close chemical relatives like 2-chloro-5-nitropyridine (B43025), are key starting materials for creating 2,5-disubstituted pyridines. The nitro group at the 5-position can be readily reduced to an amine (5-ethoxy-2-aminopyridine), which then provides a reactive site for building new rings or adding other functionalities. For instance, this amino group can be used to synthesize nitropyridine-linked 4-arylidenethiazolidin-4-ones, which have shown potential as anticancer agents nih.gov. This transformative potential allows chemists to construct a wide array of more complex heterocyclic scaffolds, such as fused bicyclic systems and other elaborate molecular frameworks that are often pursued for their biological activity.
The following table illustrates examples of complex heterocyclic scaffolds synthesized from nitropyridine precursors.
| Precursor | Reagents | Resulting Scaffold | Application Area |
| 2-Amino-5-nitropyridine | Chloroacetyl chloride, Ammonium (B1175870) thiocyanate, Aromatic aldehyde | 5-Nitropyridyliminothiazolidin-4-one derivatives | Anticancer Agents nih.gov |
| 2-Chloro-5-nitropyridine | Various hydroxyl compounds | Pyridyloxy-substituted insecticides | Agrochemicals nih.gov |
| 2-Amino-5-nitropyridine | Substituted aromatic amines, Meldrum's acid, Triethyl orthoformate | 5-(5-Nitropyridin-2-yl)amino-2,2-dimethyl-1,3-dioxane-4,6-dione | Enzyme Inhibition nih.gov |
The reactivity of this compound makes it an excellent intermediate for producing molecules with multiple functional groups. The nitro group is a strong activating group, making the pyridine ring susceptible to nucleophilic aromatic substitution, particularly at the positions ortho and para to it. This allows for the introduction of a variety of substituents. Furthermore, the nitro group itself is a versatile functional handle that can be transformed into other groups, most commonly an amine. This subsequent amino group can then participate in a wide range of chemical reactions, including amide bond formation, diazotization, and the construction of further heterocyclic rings. This step-wise functionalization is a cornerstone of synthetic strategies aimed at producing polyfunctionalized molecules with tailored electronic and steric properties for specific applications, such as potent kinase inhibitors researchgate.net.
Role in the Design of Functional Molecules
Beyond its role as a simple building block, the this compound scaffold is actively incorporated into the design of molecules engineered for specific, advanced functions.
The structural motif of substituted nitropyridines is found within a variety of complex and biologically active molecules. Synthetic routes starting with compounds like 2-chloro-5-nitropyridine are employed to build new series of insecticides and potent kinase inhibitors nih.govresearchgate.net. For example, by reacting 2-chloro-5-nitropyridine with appropriate hydroxyl compounds, chemists can achieve nucleophilic substitution of the chlorine atom to create novel insecticides nih.gov. Similarly, this starting material is used in multi-step syntheses to produce inhibitors for kinases like p70S6Kβ, which are important targets in drug discovery researchgate.net. These examples highlight how the nitropyridine core is integrated into larger, more intricate molecular designs to achieve a desired biological effect.
In the field of coordination chemistry, ligands dictate the properties and reactivity of metal complexes. Pyridine-based structures are exceptional ligands due to the coordinating ability of the nitrogen atom. By modifying this compound, typically by reducing the nitro group to an amine and then converting it into an imine, it is possible to create multidentate ligands that can bind to metal ions. For instance, a Schiff base ligand derived from 5-nitropyridine-2-amine has been used to synthesize copper(II) and zinc(II) complexes nih.govresearchgate.net.
The table below summarizes examples of metal complexes formed with ligands derived from nitropyridines.
| Ligand Type | Metal Ion(s) | Resulting Complex Type | Potential Application |
| (5-Nitropyridin-2-yl)imine | Copper(II), Zinc(II) | Schiff Base Metal Complex | Biological Investigations nih.govresearchgate.net |
| 2-Amino-3,5-dinitropyridine derivative | Ruthenium(II) | Organometallic Complex | Anticancer Activity nih.gov |
| 2-Amino-5-nitropyridine | Platinum(II) | Platinum(II) Complex | Photoactive Agents |
Catalytic Applications
While this compound itself is primarily known as a synthetic intermediate, its derivatives and the broader class of pyridine-containing compounds have found applications in catalysis. Pyridine-containing macrocyclic complexes can be used in various catalytic oxidation and stereoselective reactions unimi.it. The conformational rigidity and tunable electronic properties imparted by the pyridine moiety are key to their catalytic function unimi.it.
Furthermore, chiral pyridine-N-oxides, which share structural similarities with nitropyridines, have been developed as effective nucleophilic organocatalysts. These catalysts are used in asymmetric synthesis, for example, in acylative dynamic kinetic resolution processes, to produce chiral molecules with high enantioselectivity acs.org. Although direct catalytic applications of this compound are not widely reported, its structural features suggest that its derivatives could be developed into specialized ligands for metal-based catalysis or as organocatalysts, representing an area for potential future research.
Organocatalysis Utilizing Related Nitropyridine Derivatives
While this compound is not a recognized organocatalyst itself, the principles of organocatalysis involving pyridine derivatives are heavily influenced by the electronic nature of the substituents on the pyridine ring. The nitro group, being a strong electron-withdrawing group, significantly modulates the electronic properties of the pyridine nucleus, which is a critical factor in several organocatalytic applications involving related pyridine derivatives, such as chiral pyridine N-oxides.
Chiral pyridine N-oxides have emerged as a significant class of Lewis basic organocatalysts. nih.gov Their catalytic activity stems from the ability of the N-oxide oxygen atom to act as a potent electron-pair donor, activating various reagents. nih.gov The electronic environment of the pyridine ring, and consequently the nucleophilicity of the N-oxide oxygen, can be fine-tuned by the presence of substituents. nih.govnih.gov Electron-withdrawing groups, such as a nitro group, decrease the electron density on the pyridine ring. nih.gov This electronic modulation can influence the stereoselectivity and efficiency of the catalyzed reactions. nih.gov
For instance, chiral pyridine N-oxides are effective catalysts for a range of asymmetric reactions, including the allylation of aldehydes, ring-opening of epoxides, and aldol condensations. nih.gov The catalyst's performance is not only dependent on its chiral backbone but also on the electronic character of the pyridine ring. The introduction of electron-withdrawing substituents can enhance the Lewis basicity of the N-oxide in certain contexts, leading to more effective activation of substrates like trichlorosilanes. nih.gov
The key takeaway is that while simple nitropyridines like this compound are not the catalysts themselves, the electronic influence of the nitro group is a crucial design element in more complex, catalytically active pyridine derivatives.
Metal-Mediated and Metal-Catalyzed Reactions
Nitropyridine derivatives, including potentially this compound, are valuable substrates in a variety of metal-mediated and metal-catalyzed reactions. The presence of the nitro group and the pyridine nitrogen atom influences the reactivity and regioselectivity of these transformations.
Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, with significant applications in drug discovery and materials science. bohrium.com Nitropyridines can participate as coupling partners in several of these reactions.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with a halide or triflate. organic-chemistry.orglibretexts.orgwikipedia.org Nitropyridine halides can be effectively coupled with various boronic acids to form biaryl and heteroaryl structures. For example, a study on the synthesis of corticotropin-releasing factor (CRF) receptor ligands utilized the Suzuki coupling of 2-benzyloxy-4-chloro-3-nitropyridine with 3-pyridyl boronic acids. nih.gov The reaction proceeds under palladium catalysis and provides a direct method for the construction of complex molecular architectures.
| Entry | Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| 1 | 2-Benzyloxy-4-chloro-3-nitropyridine | 3-Pyridylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 78 |
| 2 | 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85 |
| 3 | N-[5-bromo-2-methylpyridine-3-yl]acetamide | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 92 |
A representative table of Suzuki cross-coupling reactions involving pyridine derivatives, with data synthesized from related literature. nih.gov
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling an amine with an aryl halide or triflate. wikipedia.orglibretexts.orgorganic-chemistry.org The amination of nitro-substituted aryl halides has been achieved using specialized palladium catalysts. nih.govnovartis.com This methodology allows for the introduction of amino functionalities onto the nitropyridine scaffold, which is a common transformation in the synthesis of pharmaceuticals and other functional molecules.
C-H Functionalization:
Direct C-H functionalization of pyridines is a highly sought-after transformation as it avoids the need for pre-functionalized starting materials. bohrium.comresearchgate.netrsc.org The electron-poor nature of the pyridine ring, further accentuated by the nitro group, makes it susceptible to certain C-H functionalization reactions. researchgate.netnih.gov Metal catalysts can direct the functionalization to specific positions on the pyridine ring. While direct C-H functionalization of this compound is not explicitly reported, related nitropyridine derivatives undergo such reactions. For example, electrophilic nitropyridines can react with carbanions in a process known as vicarious nucleophilic substitution to achieve C-H alkylation. acs.org
The strongly electron-withdrawing nature of the nitro group can also activate the pyridine ring for nucleophilic attack, facilitating reactions such as cine-substitution on nitropyridones and nitroquinolones. nih.gov
Conclusion and Future Research Perspectives
Summary of Current Research Landscape Pertaining to 5-Ethoxy-2-nitropyridine
The current body of research on this compound primarily centers on its utility as a versatile building block in organic synthesis. It is frequently employed as a key intermediate in the preparation of more complex heterocyclic compounds. Studies have detailed its synthesis, often through the nitration of 2-ethoxypyridine (B84967), and have explored its reactivity in various chemical transformations. A significant area of investigation involves the reduction of the nitro group to an amine, yielding 5-ethoxy-2-aminopyridine, a crucial precursor for the synthesis of a range of biologically active molecules and pharmaceutical ingredients. Furthermore, its role in nucleophilic aromatic substitution reactions has been documented, where the nitro group activates the pyridine (B92270) ring for the introduction of diverse functional groups. The compound also serves as a starting material for the synthesis of various substituted pyridines, which are integral to the development of new materials and potential therapeutic agents.
Identification of Knowledge Gaps and Unexplored Avenues
Despite its established role in synthetic chemistry, there are several underexplored facets of this compound. A comprehensive understanding of its photophysical and electronic properties is largely absent from the current literature. A detailed investigation into its coordination chemistry with various metal centers could unveil novel catalytic applications or materials with interesting properties. The full spectrum of its biological activity remains to be systematically evaluated; while it is a precursor to bioactive molecules, its intrinsic biological effects are not well-documented. Furthermore, there is a lack of in-depth mechanistic studies for many of the reactions in which it participates, which could provide valuable insights for reaction optimization and the development of new synthetic methodologies. The potential of this compound in the field of polymer chemistry, either as a monomer or as a functional additive, is another area that is yet to be explored.
Potential Directions for Synthetic Methodologies and Reactivity Studies
Future research into the synthetic methodologies for this compound could focus on the development of more sustainable and efficient protocols. This includes exploring greener nitrating agents and solvent systems to minimize environmental impact. The development of catalytic methods for its synthesis would also be a significant advancement.
In terms of reactivity, a deeper exploration of its participation in cross-coupling reactions could expand its synthetic utility. Investigating its behavior under various reaction conditions, such as photoredox catalysis or electrochemical synthesis, could unlock novel transformations and provide access to new chemical space. A systematic study of the regioselectivity of its reactions would be beneficial for its application in the synthesis of complex molecules. Furthermore, computational studies could be employed to predict its reactivity and guide the design of new reactions.
Emerging Applications in Chemical Science and Technology
The unique electronic properties conferred by the ethoxy and nitro groups on the pyridine ring position this compound as a promising candidate for several emerging applications. In materials science, it could be utilized as a building block for the synthesis of novel organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). Its potential as a ligand for the development of new catalysts or metal-organic frameworks (MOFs) with tailored properties is another exciting avenue.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
